![molecular formula C18H19BrN2O B5770209 1-(4-bromobenzoyl)-4-(2-methylphenyl)piperazine](/img/structure/B5770209.png)
1-(4-bromobenzoyl)-4-(2-methylphenyl)piperazine
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Overview
Description
1-(4-bromobenzoyl)-4-(2-methylphenyl)piperazine, also known as 4-BBMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzoyl)-4-(2-methylphenyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, this compound has been shown to interact with dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of anticancer drugs. It has also been reported to exhibit antipsychotic effects by reducing the activity of dopamine receptors in the brain. In addition, this compound has been shown to have analgesic effects by inhibiting the activity of voltage-gated sodium channels.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-bromobenzoyl)-4-(2-methylphenyl)piperazine is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is the lack of comprehensive studies on the toxicity and safety of the compound, which may limit its use in clinical settings.
Future Directions
There are several potential future directions for the research on 1-(4-bromobenzoyl)-4-(2-methylphenyl)piperazine. One possible avenue is the development of novel anticancer drugs based on the compound's ability to induce apoptosis in cancer cells. Another potential direction is the investigation of this compound's effects on neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies on the compound's safety and toxicity may help to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its synthesis method is relatively simple, and it has been shown to exhibit a range of pharmacological activities, including anticancer, antipsychotic, and analgesic effects. However, further studies are needed to fully understand its mechanism of action and potential for clinical use.
Synthesis Methods
The synthesis of 1-(4-bromobenzoyl)-4-(2-methylphenyl)piperazine involves the reaction of 4-bromobenzoyl chloride with 2-methylphenylpiperazine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound as a white solid. The purity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-(4-bromobenzoyl)-4-(2-methylphenyl)piperazine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a range of pharmacological activities, including anticancer, antipsychotic, and analgesic effects. In addition, this compound has shown promising results in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
(4-bromophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c1-14-4-2-3-5-17(14)20-10-12-21(13-11-20)18(22)15-6-8-16(19)9-7-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLGNCDKNWPAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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